![molecular formula C12H14BrNO2 B3230702 N-[4-(2-bromobutanoyl)phenyl]acetamide CAS No. 1310320-05-8](/img/structure/B3230702.png)
N-[4-(2-bromobutanoyl)phenyl]acetamide
Übersicht
Beschreibung
N-[4-(2-bromobutanoyl)phenyl]acetamide is an organic compound with the molecular formula C12H14BrNO2 and a molecular weight of 284.15 g/mol It is characterized by the presence of a bromobutanoyl group attached to a phenyl ring, which is further connected to an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-bromobutanoyl)phenyl]acetamide typically involves the acylation of 4-aminophenylacetic acid with 2-bromobutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(2-bromobutanoyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the butanoyl group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the acetamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration reactions.
Major Products
Substitution: Formation of N-[4-(2-substituted-butanoyl)phenyl]acetamide derivatives.
Reduction: Formation of N-[4-(2-hydroxybutanoyl)phenyl]acetamide.
Oxidation: Formation of nitro or sulfonated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
N-[4-(2-bromobutanoyl)phenyl]acetamide has been identified as a potential therapeutic agent due to its ability to interact with specific biological targets. Its applications include:
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various organic reactions, including acylation and bromination processes. The compound serves as a precursor for creating other derivatives that may enhance biological activity or alter pharmacokinetic properties.
Table 1: Synthesis Pathways
Case Studies and Research Findings
Several studies have explored the pharmacological potential of compounds related to this compound:
- Diabetes Treatment : In a study focused on GPR43 modulation, compounds similar to this compound demonstrated the ability to lower blood glucose levels in diabetic models, suggesting a pathway for developing new diabetes medications .
- Antimicrobial Efficacy : A comparative study on thiazolidinone derivatives indicated that modifications similar to those found in this compound resulted in significant antibacterial activity against resistant strains of bacteria, highlighting the importance of structural modifications in enhancing drug efficacy .
Wirkmechanismus
The mechanism of action of N-[4-(2-bromobutanoyl)phenyl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromobutanoyl and acetamide groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-(2-chlorobutanoyl)phenyl]acetamide
- N-[4-(2-fluorobutanoyl)phenyl]acetamide
- N-[4-(2-iodobutanoyl)phenyl]acetamide
Uniqueness
N-[4-(2-bromobutanoyl)phenyl]acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than other halogens, which can affect the compound’s interactions with molecular targets and its overall chemical behavior .
Biologische Aktivität
N-[4-(2-bromobutanoyl)phenyl]acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed examination of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound this compound features a phenyl ring substituted with a bromobutanoyl group and an acetamide functional group. The presence of halogen atoms and the acetamide moiety are significant for its biological properties.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. The mechanism of action is primarily attributed to its ability to disrupt bacterial cell membranes and inhibit essential biosynthetic pathways.
- In Vitro Studies : The compound was evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that it possesses significant bactericidal activity, particularly against Gram-positive bacteria, which is consistent with findings for other chloroacetamides .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|
Staphylococcus aureus | 32 µg/mL | High |
Escherichia coli | 64 µg/mL | Moderate |
Candida albicans | 128 µg/mL | Low |
Anticancer Activity
The anticancer potential of this compound has also been investigated. It has shown promising results against various cancer cell lines, particularly breast cancer cells (MCF7).
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation . Molecular docking studies suggest that it interacts effectively with estrogen receptors, which may explain its anticancer efficacy.
Cancer Cell Line | IC50 (µM) | Effectiveness |
---|---|---|
MCF7 (Breast Cancer) | 10 µM | High |
HeLa (Cervical Cancer) | 25 µM | Moderate |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by the positioning and nature of substituents on the phenyl ring. Studies indicate that electron-withdrawing groups enhance antimicrobial activity, while modifications at the para position are often more favorable for anticancer effects .
Key Findings from SAR Studies
- Electron-Withdrawing Groups : Compounds with halogen substitutions at the para position demonstrate increased lipophilicity, facilitating membrane penetration.
- Substituent Positioning : Variations in substituent positions significantly alter activity profiles against different pathogens .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of chloroacetamides revealed that compounds with similar structures to this compound showed high effectiveness against MRSA strains, emphasizing the potential for developing new antibiotics .
- Cancer Cell Inhibition : In a comparative analysis, this compound was found to be more effective than traditional chemotherapeutics in inhibiting MCF7 cell proliferation, suggesting its potential as a lead compound for further development in cancer therapy .
Eigenschaften
IUPAC Name |
N-[4-(2-bromobutanoyl)phenyl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-3-11(13)12(16)9-4-6-10(7-5-9)14-8(2)15/h4-7,11H,3H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUIKXCSRNPPMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC=C(C=C1)NC(=O)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310320-05-8 | |
Record name | N-[4-(2-bromobutanoyl)phenyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.